molecular formula C12H7Br3O B114357 2,2',4-Tribromodiphenyl ether CAS No. 147217-75-2

2,2',4-Tribromodiphenyl ether

Cat. No.: B114357
CAS No.: 147217-75-2
M. Wt: 406.89 g/mol
InChI Key: VYBFILXLBMWOLI-UHFFFAOYSA-N
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Description

2,2’,4-Tribromodiphenyl ether is a polybrominated diphenyl ether, a class of compounds widely used as flame retardants. These compounds are incorporated into various consumer products such as electronics, textiles, and plastics to enhance their fire resistance. The molecular formula of 2,2’,4-Tribromodiphenyl ether is C12H7Br3O, and it has a molecular weight of 406.895 .

Scientific Research Applications

2,2’,4-Tribromodiphenyl ether has several applications in scientific research:

Safety and Hazards

2,2’,4-Tribromodiphenyl ether is classified as dangerous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life and has long-lasting effects .

Future Directions

Given the environmental and health hazards associated with 2,2’,4-Tribromodiphenyl ether, future research should focus on developing safer alternatives for use in industry. Additionally, more studies are needed to fully understand the mechanisms of toxicity and the environmental fate of this compound .

Mechanism of Action

Target of Action

The primary target of 2,2’,4-Tribromodiphenyl ether is the extracellular enzymes of certain fungi, such as Phanerochaete chrysosporium . These enzymes play a crucial role in the decomposition process of the compound .

Mode of Action

The compound interacts with its targets, leading to their degradation. The degradation process is more tolerant in fungi than in the extracellular enzyme in the presence of Cd2+ . The activity of two typical enzymes, MnP and LiP, descends with ascended Cd2+ concentration .

Biochemical Pathways

Based on the detected mono-hydroxylated PBDEs and bromophenols, three possible degradation pathways were proposed . The compound is more likely to transform via hydroxylation . The major metabolites of the compound, bromophenol compounds, have been found to be transformed or even mineralized by P. chrysosporium quickly .

Pharmacokinetics

It’s known that the compound has a molecular weight of 406895 , which may influence its bioavailability.

Result of Action

The compound can modulate the intracellular miRNA profile, sEV biogenesis, and their miRNA cargo, exacerbating the LPS-induced pro-inflammatory response in THP-1 Macrophages . It can induce some epigenetic effects in M (LPS) THP-1 cells, modulating the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,4-Tribromodiphenyl ether. For instance, the presence of Cd2+ can affect the degradation process . The compound is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues . It’s widely used in various industrial products and has been extensively detected in the environment .

Biochemical Analysis

Biochemical Properties

It is known that this compound has a high lipophilicity, which allows it to accumulate in lipid-rich tissues . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Some studies suggest that PBDEs, including 2,2’,4-Tribromodiphenyl ether, can impair macrophage and basophil activities . This suggests that 2,2’,4-Tribromodiphenyl ether may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that PBDEs can bind to certain proteins and enzymes, potentially inhibiting or activating them

Temporal Effects in Laboratory Settings

It is known that PBDEs, including 2,2’,4-Tribromodiphenyl ether, can be biodegraded by certain fungi, such as Phanerochaete chrysosporium . This suggests that the effects of 2,2’,4-Tribromodiphenyl ether may change over time, potentially due to degradation or other long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that PBDEs can have adverse effects at high doses, including neurotoxicity, immunotoxicity, hepatotoxicity, reproductive toxicity, and carcinogenicity .

Metabolic Pathways

It is known that PBDEs can be metabolized by certain enzymes

Transport and Distribution

Due to its lipophilic nature, it is likely to accumulate in lipid-rich tissues .

Subcellular Localization

Given its lipophilic nature, it may localize to lipid-rich areas of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’,4-Tribromodiphenyl ether can be synthesized through the reaction of 1,3-dibromobenzene with 4-bromophenol. The reaction typically involves the use of montmorillonite as a catalyst and is carried out under microwave irradiation for about 30 minutes . The reaction conditions are crucial for achieving a high yield and purity of the product.

Industrial Production Methods: In industrial settings, the synthesis of 2,2’,4-Tribromodiphenyl ether may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2’,4-Tribromodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: This reaction can result in the debromination of the compound.

    Substitution: This reaction can involve the replacement of bromine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Hydroxylated derivatives of 2,2’,4-Tribromodiphenyl ether.

    Reduction: Debrominated products, such as diphenyl ether.

    Substitution: Products with different functional groups replacing the bromine atoms.

Comparison with Similar Compounds

  • 2,2’,4,4’-Tetrabromodiphenyl ether
  • 2,4,4’-Tribromodiphenyl ether
  • 2,2’,4,6’-Tetrabromodiphenyl ether

These compounds share similar structural features but differ in the number and position of bromine atoms, which can affect their chemical and physical properties.

Properties

IUPAC Name

2,4-dibromo-1-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBFILXLBMWOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872703
Record name 2,2',4-Tribromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147217-75-2
Record name 2,2′,4-Tribromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147217-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4-Tribromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromo-1-(2-bromophenoxy)benzene
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Record name 2,2',4-TRIBROMODIPHENYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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